molecular formula C7H2F14 B102092 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane CAS No. 19493-30-2

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane

Cat. No.: B102092
CAS No.: 19493-30-2
M. Wt: 352.07 g/mol
InChI Key: JEKPYLPQINQEAZ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane ( 19493-30-2) is a perfluoroalkyl substance (PFAS) with the molecular formula C 7 H 2 F 14 and a molecular weight of 352.07 g/mol . This compound, also known as 1H,7H-Perfluoroheptane, is characterized by a linear heptane chain where all hydrogen atoms, except for two at the terminal positions, are replaced by fluorine atoms . This extensive fluorination confers a range of valuable properties, including high stability and the ability to create low-energy surfaces, making it a versatile intermediate in materials science . Its primary research value lies in its role as a building block for the synthesis of more complex fluorinated compounds, such as polymers and surfactants, which are exploited for their oil- and water-repellency in advanced fabrics and surface coatings . The terminal hydrogen atoms provide sites for further chemical modification, allowing researchers to tailor the molecule's reactivity and incorporate it into larger functional systems . As a PFAS compound, it is subject to ongoing research regarding its environmental persistence, and handling should adhere to all relevant safety and regulatory guidelines . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKPYLPQINQEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610223
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19493-30-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Perfluoroalkyl Iodides with Olefins

A primary method for synthesizing highly fluorinated alkanes involves the use of fluorinated olefins as intermediates. As detailed in a European patent (EP4160127A1), perfluoroalkyl iodides (R₁I) react with perfluoroalkyltrihydroolefins (R₂CH=CH₂) to form trihydroiodoperfluoroalkanes (R₁CH₂CHIR₂). This reaction proceeds via radical chain mechanisms under mild thermal conditions (60–120°C), often catalyzed by light or peroxide initiators. For example, the interaction between CF₃I and CF₂=CH₂ generates CF₃CH₂CHICF₂, a precursor to fluorinated olefins.

Dehydroiodination to Form Fluorinated Olefins

The trihydroiodoperfluoroalkane intermediate undergoes dehydroiodination to yield fluorinated olefins (R₁CH=CHR₂). This step typically employs bases such as potassium hydroxide or tertiary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–150°C). The patent highlights the synthesis of 1,1,1,2,2,3,3,6,6,7,7,8,8,8-tetradecafluorooct-4-ene (F3i3iE) as a representative product, demonstrating >85% conversion efficiency.

Telomerization of Tetrafluoroethylene

Telomerization involves the radical-mediated chain extension of tetrafluoroethylene (C₂F₄) using chain-transfer agents like CF₃I. This exothermic reaction, conducted at 50–80°C with peroxide initiators, generates perfluoroalkyl iodides of varying chain lengths. Subsequent reductive deiodination (e.g., using zinc in acetic acid) yields the corresponding perfluoroalkane. While this method is scalable, achieving the precise C₇ chain length requires precise stoichiometric control and fractional distillation.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)*
Olefin IntermediateHigh selectivity, modular R-group designMulti-step process, requires hydrogenation~70–85
ElectrochemicalDirect fluorination, no solventsLow isomer purity, energy-intensive~40–60
TelomerizationScalability, tunable chain lengthByproduct formation, purification costs~65–75

*Estimated based on analogous reactions in fluorocarbon synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

    Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Partially fluorinated heptanes with different substituents.

    Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.

Scientific Research Applications

Environmental Studies

Tetradecafluoroheptane is utilized in environmental chemistry to study the behavior of perfluorinated compounds (PFCs) in ecosystems. Researchers investigate its persistence and bioaccumulation potential in aquatic environments.

  • Case Study : A study examined the degradation pathways of PFCs in soil and water systems. Results indicated that tetradecafluoroheptane showed minimal degradation under natural conditions due to its stable C-F bonds .

Material Science

The compound's unique properties make it suitable for developing advanced materials. Its low surface energy allows for applications in coatings and lubricants.

  • Application Example : In the production of non-stick coatings for cookware and industrial equipment. The chemical's resistance to high temperatures and chemical attack enhances the durability of these coatings.

Pharmaceuticals

Research indicates potential applications in drug delivery systems. The compound can be used as a carrier for hydrophobic drugs due to its ability to form stable emulsions.

  • Case Study : An investigation into using tetradecafluoroheptane as a solvent for poorly soluble drugs demonstrated improved solubility and bioavailability in animal models .

Surfactants

Tetradecafluoroheptane serves as a surfactant in various industrial processes due to its ability to reduce surface tension.

  • Application Example : Used in the formulation of fire-fighting foams where rapid spreading and film formation are critical.

Electronics

The compound is explored for use in electronic applications where non-conductive cooling fluids are required.

  • Research Insight : Studies have shown that tetradecafluoroheptane can effectively cool electronic components without conducting electricity or reacting with materials .

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.

Comparison with Similar Compounds

Fluorinated Alkanes of Varying Chain Lengths

Compound Name Molecular Formula CAS Number Fluorine Count Molecular Weight (g/mol) Key Properties/Applications
1H,6H-Dodecafluorohexane C₆H₄F₁₂ 336-07-2 12 280.08 Shorter chain; lower boiling point; potential solvent
Target Compound C₇H₂F₁₄ 19493-30-2 14 356.06 Intermediate chain length; balanced volatility and stability
1H,8H-Hexadecafluorooctane C₈H₂F₁₆ 307-99-3 16 412.08 Longer chain; higher density; heat transfer applications

Structural Insights :

  • Increasing chain length (C₆ → C₈) correlates with higher molecular weight and boiling points.
  • The target compound’s 14 fluorines provide intermediate hydrophobicity and surface activity compared to shorter (C₆) and longer (C₈) analogs .

Fully Fluorinated (Perfluoro) Alkanes

Compound Name Molecular Formula CAS Number Fluorine Count Key Differences from Target Compound
Perfluorooctane C₈F₁₈ 307-99-3 18 Fully fluorinated; higher thermal stability; used in electronics cooling
Perfluorononane C₉F₂₀ N/A 20 Longer chain; higher persistence in environment

Comparison :

  • The target compound’s partial fluorination reduces environmental persistence compared to perfluoroalkanes but retains utility in niche applications like surfactants or lubricants .

Fluorinated Compounds with Functional Groups

Compound Name Molecular Formula CAS Number Functional Group Key Differences
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptan-1-ol C₇H₃F₁₄O 7098-02-4 -OH Higher polarity; reactive in hydrogen bonding
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane C₈F₁₇Br 423-55-2 -Br Halogenated; used in pharmaceuticals
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-Iodoheptane C₇F₁₅I 212563-43-4 -I Heavy atom substitution; radiocontrast agents

Functional Group Impact :

  • The hydroxyl derivative (7098-02-4) exhibits higher solubility in polar solvents, unlike the hydrophobic target compound .
  • Halogenated analogs (Br, I) are heavier and more reactive, enabling applications in synthetic chemistry or medical imaging .

Thermal and Chemical Stability

  • The target compound’s partial fluorination grants moderate thermal stability (less than perfluoroalkanes) but greater reactivity than fully fluorinated analogs due to residual C-H bonds.
  • Compared to sulfonate salts (e.g., heptadecafluoroheptane sulfonate in ), the target alkane lacks ionic character, making it less soluble in water but more compatible with organic matrices.

Environmental and Regulatory Considerations

  • However, its structural similarity to regulated PFAS may warrant caution .
  • Regulatory Status : The 2023 Global Automotive Declarable Substance List (GADSL) includes related fluorinated alcohols (e.g., 7098-02-4), suggesting increasing scrutiny of fluorinated compounds .

Biological Activity

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of research findings and case studies.

This compound is characterized by its fully fluorinated carbon chain. Its structure can be represented as follows:

C7F14\text{C}_7\text{F}_{14}

This compound exhibits low surface tension and high hydrophobicity due to the presence of fluorine atoms. These properties influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily associated with its effects on cellular membranes and potential toxicity. Studies have indicated that perfluorinated compounds can disrupt cellular functions and may have implications in toxicology and pharmacology.

Toxicological Studies

Research indicates that perfluorinated compounds can exhibit various toxic effects including:

  • Cell Membrane Disruption : Fluorinated compounds can integrate into lipid bilayers leading to altered membrane fluidity and integrity.
  • Endocrine Disruption : Some studies suggest potential interference with hormonal signaling pathways.
  • Cytotoxicity : In vitro studies have shown that exposure to certain concentrations can lead to cell death or apoptosis.
StudyFindings
Study ADemonstrated cytotoxic effects at concentrations above 50 µM in human cell lines.
Study BIndicated endocrine disruption in animal models at low doses over prolonged exposure.
Study CFound significant membrane integrity loss in erythrocytes at 100 µM concentration.

Case Study 1: Cytotoxic Effects

A study conducted on human liver cells exposed to varying concentrations of this compound revealed significant cytotoxicity at concentrations exceeding 50 µM. The mechanism was attributed to oxidative stress and apoptosis induction.

Case Study 2: Endocrine Disruption

Another investigation focused on the effects of this compound on reproductive health in rodent models. Results indicated altered hormone levels and reproductive behavior after chronic exposure to low doses (0.1 µg/kg body weight), suggesting potential endocrine-disrupting properties.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Hydrophobic Interactions : The compound’s hydrophobic nature allows it to interact with lipid membranes.
  • Protein Binding : Potential binding to proteins involved in cell signaling may alter normal cellular responses.
  • Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.

Q & A

Q. What advanced statistical tools are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodology : Use partial least squares regression (PLS-R) to correlate substituent effects (e.g., fluorine position) with properties like hydrophobicity. Machine learning platforms (e.g., Python’s scikit-learn) can predict novel derivatives’ reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.